molecular formula C9H8N2O3 B14135368 Methyl 4-cyano-5-methoxypyridine-2-carboxylate CAS No. 89054-97-7

Methyl 4-cyano-5-methoxypyridine-2-carboxylate

Cat. No.: B14135368
CAS No.: 89054-97-7
M. Wt: 192.17 g/mol
InChI Key: FZXVOIVWCUTZRE-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-methoxypyridine-2-carboxylate is a chemical compound with the molecular formula C9H8N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-methoxypyridine-2-carboxylate typically involves the reaction of 4-cyano-5-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

4-cyano-5-methoxypyridine-2-carboxylic acid+methanolcatalystMethyl 4-cyano-5-methoxypyridine-2-carboxylate+water\text{4-cyano-5-methoxypyridine-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-cyano-5-methoxypyridine-2-carboxylic acid+methanolcatalyst​Methyl 4-cyano-5-methoxypyridine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 4-amino-5-methoxypyridine-2-carboxylate.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-cyano-5-methoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxypyridine-2-carboxylate: Similar structure but lacks the cyano group.

    4-cyano-5-methoxypyridine-2-carboxylic acid: Similar structure but in the acid form rather than the ester.

    Methyl 4-cyano-5-hydroxypyridine-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl 4-cyano-5-methoxypyridine-2-carboxylate is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Properties

CAS No.

89054-97-7

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 4-cyano-5-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-8-5-11-7(9(12)14-2)3-6(8)4-10/h3,5H,1-2H3

InChI Key

FZXVOIVWCUTZRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1C#N)C(=O)OC

Origin of Product

United States

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